molecular formula C17H13ClF3N5OS B12151516 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12151516
M. Wt: 427.8 g/mol
InChI Key: CFIIRJOUSLRAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex synthetic compound intended for research and development purposes exclusively. It is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. This acetamide derivative features a distinct molecular architecture, incorporating a chloro-trifluoromethyl phenyl group and a methyl-substituted triazole moiety linked via a sulfanyl acetamide bridge. This specific combination of functional groups is characteristic of compounds studied in medicinal chemistry for their potential biological activities. Compounds within this structural family have been investigated for various pharmacological properties. Research on analogous molecules suggests potential interest in their mechanisms of action, which may involve interaction with specific biological targets. The presence of the 1,2,4-triazole ring, a known pharmacophore, in conjunction with the pyridine and substituted phenyl rings, often lends itself to exploration in several therapeutic areas. Researchers may find this compound valuable for probing structure-activity relationships (SAR), optimizing lead compounds in drug discovery programs, or studying specific biochemical pathways. The molecular framework allows for potential synthetic modification, providing a versatile scaffold for further chemical exploration. As with any research chemical, proper safety protocols must be followed. While specific hazard data for this exact compound may be limited, handling should adhere to general safety precautions for laboratory chemicals, including the use of appropriate personal protective equipment (PPE). This product is sold as-is for laboratory research use only. The buyer assumes all responsibility for determining product suitability and for confirming identity and purity.

Properties

Molecular Formula

C17H13ClF3N5OS

Molecular Weight

427.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13ClF3N5OS/c1-26-15(13-4-2-3-7-22-13)24-25-16(26)28-9-14(27)23-10-5-6-12(18)11(8-10)17(19,20)21/h2-8H,9H2,1H3,(H,23,27)

InChI Key

CFIIRJOUSLRAIG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-5-(Pyridin-2-Yl)-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate is synthesized through a cyclocondensation reaction. Thiosemicarbazide derivatives react with pyridine-2-carboxylic acid under acidic conditions to form the triazole core. A representative procedure involves:

  • Reacting pyridine-2-carbohydrazide with methyl isothiocyanate in ethanol at reflux for 12 hours.

  • Cyclizing the resultant thiosemicarbazide intermediate using concentrated hydrochloric acid, yielding 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Key analytical data :

  • IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1610 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆) : δ 3.28 ppm (s, 3H, N-CH₃), 8.52 ppm (m, 1H, pyridyl-H).

Preparation of 2-Chloro-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Acetamide

The acetamide subunit is synthesized via Schotten-Baumann acylation :

  • 4-Chloro-3-(trifluoromethyl)aniline is treated with chloroacetyl chloride in dichloromethane.

  • The reaction is catalyzed by triethylamine at 0–5°C, yielding 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide.

Optimization Note : Excess chloroacetyl chloride (1.2 eq.) ensures complete conversion, with a typical yield of 85–90%.

Coupling of Triazole-Thiol and Chloroacetamide

The final step involves nucleophilic displacement of the chloride in the acetamide by the triazole-thiolate.

Reaction Conditions and Optimization

  • Base : Secondary amines (e.g., pyrrolidine) enhance thiolate formation, achieving yields >95% compared to inorganic bases (<30%).

  • Solvent : Polar aprotic solvents like DMF or acetonitrile facilitate solubility and reactivity.

  • Temperature : Reactions proceed efficiently at room temperature (25°C) over 12 hours.

Procedure :

  • Dissolve 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq.) and 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (1.1 eq.) in acetonitrile.

  • Add pyrrolidine (2.0 eq.) and stir at 25°C for 12 hours.

  • Quench with ice water, extract with chloroform, and recrystallize from ethanol.

Yield : 82–88% (purity >98% by HPLC).

Analytical Characterization

Spectroscopic Validation

  • IR : 1674 cm⁻¹ (C=O stretch), 1178 cm⁻¹ (C-O-C), 644 cm⁻¹ (C-S).

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 10.27 ppm (s, 1H, NH),

    • δ 8.52–7.45 ppm (m, 6H, aromatic H),

    • δ 4.12 ppm (s, 2H, SCH₂CO).

  • ¹³C NMR : 168.2 ppm (C=O), 158.1 ppm (triazole-C), 29.6 ppm (N-CH₃).

Chromatographic Purity

  • HPLC : Retention time = 9.01 min (C18 column, 70:30 MeOH:H₂O).

  • Melting Point : 225.6–225.8°C.

Comparative Analysis of Methodologies

ParameterMethod A (K₂CO₃/DMF)Method B (Pyrrolidine/CH₃CN)
Yield (%)6388
Reaction Time (h)1212
PurificationRecrystallization (EtOH)Column Chromatography
Purity (%)9598

Method B offers superior yield and purity, attributed to efficient thiolate activation by pyrrolidine .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Biological Activity Key Findings Reference
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Cl-3-CF3-phenyl; 4-methyl-5-(pyridin-2-yl)-triazole Not explicitly reported (likely kinase inhibition or antimicrobial) Unique substituent combination may enhance target specificity and metabolic stability. -
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-Cl-5-CF3-phenyl; 4-(3-methylphenyl)-5-(4-pyridinyl)-triazole Unknown Positional isomerism of Cl/CF3 on phenyl may alter binding affinity to hydrophobic pockets.
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl substituent on triazole; variable aryl groups on acetamide Anti-exudative activity (10 mg/kg dose) Demonstrated 60-70% inhibition of edema in rats, comparable to diclofenac sodium (8 mg/kg) .
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Cl-4-F-phenyl; 4-ethyl-5-(pyridin-2-yl)-triazole Orco agonist (olfactory channel modulation) Ethyl group on triazole increases hydrophobicity, potentially improving membrane permeability .
N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Pyridin-4-yl; carbamoyl-methyl substituents on triazole Antimicrobial, antioxidant, anti-inflammatory Electron-withdrawing groups (e.g., NO2, Cl) on aryl rings enhance activity (MIC: 12.5–25 µg/mL) .
GPR-17 ligand: 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-isopropylphenyl]acetamide Morpholine-sulfonyl and CF3O-phenyl substituents Glioblastoma invasion inhibition Targets ion channels (KCa3.1) and kinases (c-Kit), reducing tumor migration .

Structural and Functional Insights

In contrast, analogs with electron-donating groups (e.g., 4-ethoxyphenyl in ) exhibit increased lipophilicity but reduced target affinity . Heterocyclic Variations: Pyridin-2-yl substituents (as in the target compound) favor π-π interactions with aromatic amino acids (e.g., Phe, Tyr), whereas furan-2-yl groups () may engage in hydrogen bonding via oxygen lone pairs .

Pharmacokinetic Considerations :

  • The methyl group on the triazole in the target compound likely improves metabolic stability compared to ethyl or propyl substituents (e.g., ), which may undergo faster oxidative degradation .
  • Halogenated phenyl rings (Cl, CF3) generally reduce aqueous solubility but enhance blood-brain barrier penetration, as seen in glioblastoma-active analogs .

Toxicity and Selectivity :

  • Compounds with multiple halogens (e.g., 3-Cl-4-F-phenyl in ) may pose higher hepatotoxicity risks due to reactive metabolite formation. The target compound’s 4-Cl-3-CF3-phenyl group could mitigate this via steric hindrance .
  • Pyridinyl-containing derivatives (e.g., ) show superior antimicrobial selectivity over mammalian cells compared to benzyl or tolyl analogs .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C18H18ClF3N4SC_{18}H_{18}ClF_3N_4S with a molecular weight of 452.88 g/mol. The presence of the triazole ring and the trifluoromethyl group is significant in determining its biological activity.

Antimicrobial Activity

  • Mechanism of Action : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This inhibition leads to increased membrane permeability and ultimately cell death.
  • Antifungal Activity : Research indicates that derivatives of triazoles exhibit potent antifungal activity against various strains. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against fungi such as Aspergillus flavus and Candida albicans .
  • Antibacterial Activity : The compound has also demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For example, related triazole derivatives have exhibited MIC values between 1–8 μg/mL against strains like E. coli, S. aureus, and Pseudomonas aeruginosa, outperforming standard antibiotics .

Anticancer Activity

  • In Vitro Studies : Several studies have reported the anticancer potential of triazole derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group is associated with enhanced lipophilicity and improved interaction with biological targets, which may contribute to increased potency against cancer cells .

Case Studies

  • Study on Antifungal Efficacy : A study conducted by Zoumpoulakis et al. highlighted that certain triazole derivatives exhibited antifungal activity significantly higher than traditional antifungal agents such as ketoconazole and bifonazole .
  • Antibacterial Screening : Another investigation into the antibacterial properties of triazole derivatives reported that compounds with a trifluoromethyl substitution showed broader bioactive spectra compared to conventional antibiotics .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesResultsReference
AntifungalCandida albicans, A. flavusMIC: 0.01 - 0.27 μmol/mL
AntibacterialE. coli, S. aureusMIC: 1 - 8 μg/mL
AnticancerBreast cancer cellsSignificant cytotoxicity

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves three stages:

  • Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles under acidic/basic conditions (e.g., refluxing in ethanol with NaOH) .
  • Sulfanyl Group Introduction : Reaction of the triazole intermediate with thiols (e.g., 2-chloroacetonitrile in DMF) .
  • Acetamide Coupling : Condensation of the sulfanyl-triazole intermediate with 4-chloro-3-(trifluoromethyl)aniline using coupling agents like HBTU .
  • Critical Parameters : Temperature (60–100°C), solvent polarity (DMF/ethanol), and pH control (7–9) are vital for yields >70% .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., trifluoromethyl singlet at δ 120–125 ppm in 19^{19}F NMR) .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients (retention time ~12 min) .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ peaks matching theoretical molecular weight (e.g., ~453.9 g/mol) .

Q. What preliminary biological screening approaches are recommended?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and C. albicans) .
  • Cytotoxicity Testing : MTT assays on HEK-293 cells to establish IC50_{50} values .
  • Target Prediction : Molecular docking with enzymes like CYP450 or fungal lanosterol demethylase .

Advanced Research Questions

Q. How can contradictory data on bioactivity be resolved?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate assays with positive controls (e.g., fluconazole for antifungal tests) .
  • Structural Variants : Compare derivatives (e.g., pyridinyl vs. furanyl substitutions) to isolate functional group contributions .
  • Metabolic Stability Tests : Assess liver microsome degradation rates to rule out false negatives due to rapid metabolism .

Q. What strategies optimize the compound’s selectivity for specific targets?

  • Methodological Answer :

  • SAR Studies : Modify the pyridinyl group (e.g., 2-pyridinyl vs. 4-pyridinyl) to alter hydrogen-bonding interactions .
  • Proteomic Profiling : Use affinity chromatography to identify off-target binding .
  • Computational Modeling : MD simulations to predict binding pocket flexibility (e.g., using AutoDock Vina) .

Q. How can synthesis scalability challenges be addressed?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings to reduce reaction time .
  • Flow Chemistry : Continuous flow systems for triazole cyclization improve yield consistency (>85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.